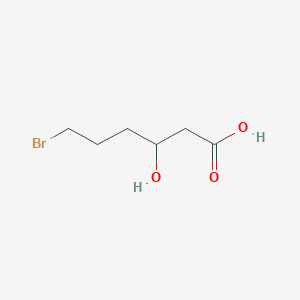![molecular formula C21H20O2 B14274738 1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene CAS No. 138329-34-7](/img/structure/B14274738.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected through a central 2-methyl-1,3-phenylene group with methyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene typically involves the reaction of 2-methyl-1,3-phenylenebis(methyleneoxy)dibenzaldehyde with appropriate reagents. One common method is the classical Schiff-base reaction, where 2,2’-[1,3-phenylenebis(methyleneoxy)]dibenzaldehyde reacts with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Scientific Research Applications
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(1,3-Phenylene)bis(methyleneoxy)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methylene)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]diurea
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of methyleneoxy linkages and the 2-methyl-1,3-phenylene group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
138329-34-7 |
|---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methyl-1,3-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-18(15-22-20-11-4-2-5-12-20)9-8-10-19(17)16-23-21-13-6-3-7-14-21/h2-14H,15-16H2,1H3 |
InChI Key |
KRYSCKMAPHMDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
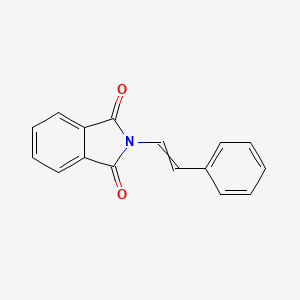
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
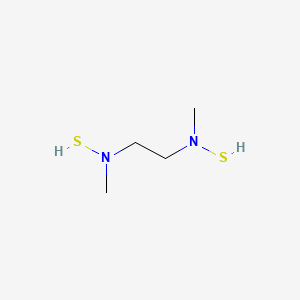

![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
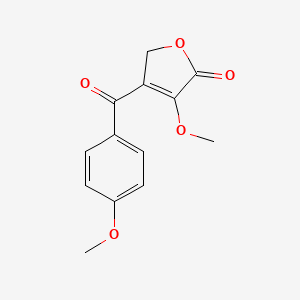
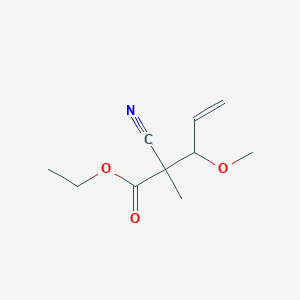
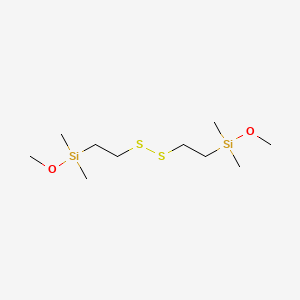
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

